

Application Notes and Protocols: Electrophysiological Characterization of Zandatrigine using Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Zandatrigine	
Cat. No.:	B11934395	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zandatrigine (formerly NBI-921352 or XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel subtype NaV1.6, which is encoded by the SCN8A gene.[1][2][3][4] Gain-of-function mutations in SCN8A have been implicated in severe neurological disorders, including developmental and epileptic encephalopathies (SCN8A-DEE). [1][2][4] **Zandatrigine**'s selective inhibition of NaV1.6 presents a promising therapeutic strategy for these conditions.[4][5] These application notes provide a detailed electrophysiological protocol for characterizing the inhibitory effects of **Zandatrigine** on NaV1.6 channels using the whole-cell patch-clamp technique.

Mechanism of Action

Zandatrigine exhibits state-dependent inhibition of NaV1.6 channels, showing a strong preference for the inactivated state over the resting state.[4][6] This mechanism of action suggests that **Zandatrigine** will be more effective at blocking sodium channels in rapidly firing, hyperexcitable neurons, a hallmark of epileptic seizures, while having minimal effects on neurons firing at normal physiological frequencies.[4] The molecule is believed to bind to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, a site that differs significantly from other NaV channel isoforms, contributing to its remarkable selectivity.[1][3][6]



Quantitative Data Presentation

The following tables summarize the inhibitory potency of **Zandatrigine** on various voltagegated sodium channel isoforms.

Table 1: Inhibitory Potency (IC50) of Zandatrigine on Human NaV Channels

Channel Isoform	IC50 (μM)	Selectivity Ratio (vs. hNaV1.6)
hNaV1.6	0.051[1][4]	1
hNaV1.1	39[1]	765x[4]
hNaV1.2	6.9[1]	135x[4]
hNaV1.3	>30	>588x[4]
hNaV1.4	>30	>588x[4]
hNaV1.5	>30	>588x[4]
hNaV1.7	14	275x[4]

Table 2: Inhibitory Potency (IC50) of Zandatrigine on Mouse NaV Channels

Channel Isoform	IC50 (μM)
mNaV1.6	0.058[1]
mNaV1.1	709[1]
mNaV1.2	191[1]

Experimental Protocols

This section details the whole-cell patch-clamp protocol for assessing the inhibitory effects of **Zandatrigine** on NaV1.6 channels expressed in a heterologous expression system (e.g., HEK293 cells).



Cell Culture and Transfection

- Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for transiently or stably expressing the human NaV1.6 channel alpha subunit (SCN8A) along with the auxiliary β1 and β2 subunits.
- Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Transfection: Transiently transfect the cells with plasmids encoding the human NaV1.6, β1, and β2 subunits using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells for recording.
 Recordings are typically performed 24-48 hours post-transfection.[7]

Solutions

External (Extracellular) Solution (in mM):

NaCl: 140

KCI: 4

CaCl2: 2

MgCl2: 1

HEPES: 10

Glucose: 5

Adjust pH to 7.4 with NaOH.

Osmolality: ~310 mOsm.

Internal (Pipette) Solution (in mM):

CsF: 120



CsCl: 20

NaCl: 10

EGTA: 10

HEPES: 10

Adjust pH to 7.2 with CsOH.

Osmolality: ~300 mOsm.

Note: Cesium is used in the internal solution to block endogenous potassium channels.

Zandatrigine Preparation

- Prepare a stock solution of **Zandatrigine** in dimethyl sulfoxide (DMSO).
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Whole-Cell Patch-Clamp Recording

- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Seal Formation: Obtain a giga-ohm seal (>1 G Ω) on a transfected cell.
- Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
- Series Resistance Compensation: Compensate for the series resistance by at least 80% to minimize voltage errors.
- Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at >10 kHz and filter at 2-5 kHz.



Voltage-Clamp Protocols

- 1. Protocol for Tonic Block (Resting State Inhibition):
- Holding Potential: -120 mV to ensure most channels are in the resting state.
- Test Pulse: Depolarize to 0 mV for 20 ms to elicit the peak sodium current.
- Procedure: Apply Zandatrigine at various concentrations and measure the reduction in the peak current amplitude compared to the control (vehicle) condition.
- 2. Protocol for State-Dependent Block (Inactivated State Inhibition):
- Holding Potential: Use a depolarized holding potential, such as -60 mV or -45 mV, to promote channel inactivation.[4]
- Test Pulse: Depolarize to 0 mV for 20 ms.
- Procedure: Compare the IC50 values obtained from the depolarized holding potential with those from the hyperpolarized holding potential to quantify the state-dependent block. A lower IC50 at the depolarized potential indicates preferential binding to the inactivated state.
- 3. Protocol for Use-Dependent/Frequency-Dependent Block:
- Holding Potential: -100 mV.
- Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at different frequencies (e.g., 1 Hz, 10 Hz, 20 Hz).
- Procedure: Measure the progressive decrease in the peak sodium current during the pulse train in the presence of **Zandatrigine**. A greater block at higher frequencies demonstrates use-dependent inhibition.

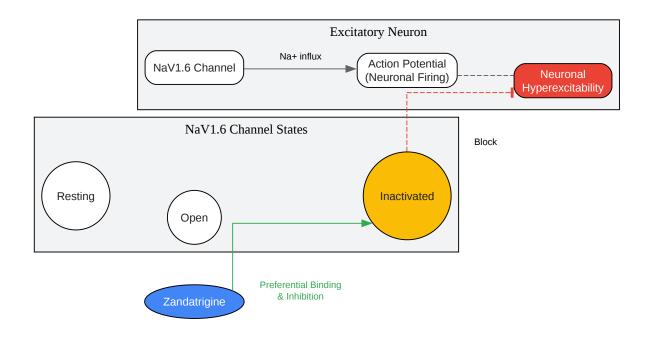
Data Analysis

 IC50 Determination: Plot the normalized peak current as a function of the Zandatrigine concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC50).



- Voltage-Dependence of Activation and Inactivation: Analyze the effect of Zandatrigine on the voltage-dependence of channel activation and steady-state inactivation by fitting the data with Boltzmann functions.
- Kinetics: Analyze the onset and offset kinetics of the block by fitting the current decay during drug application and washout with exponential functions.

Visualizations Signaling Pathway and Mechanism of Action

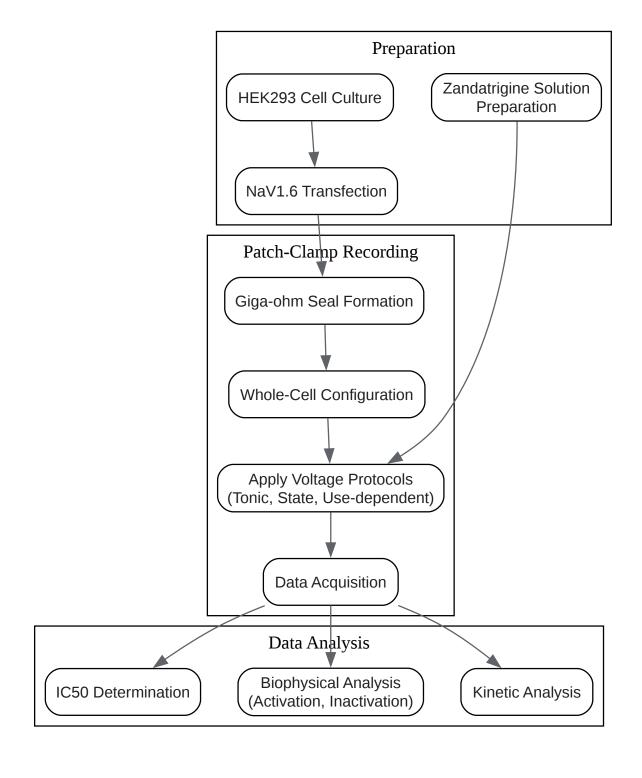


Click to download full resolution via product page

Caption: Mechanism of **Zandatrigine** action on NaV1.6 channels.

Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for electrophysiological characterization of **Zandatrigine**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Zandatrigine by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical and electrophysiological features of SCN8A variants causing episodic or chronic ataxia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Electrophysiological Characterization of Zandatrigine using Patch-Clamp]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934395#electrophysiology-patch-clamp-protocol-for-zandatrigine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com